4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine
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Overview
Description
4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a morpholine ring attached to a tetrahydroisoquinoline moiety, which is further substituted with a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The morpholine ring can be introduced through a subsequent nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrahydroisoquinoline ring can be reduced to form a fully saturated isoquinoline.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, it may exert its effects by inhibiting certain enzymes involved in the progression of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features.
1,2,3,4-Tetrahydroisoquinoline: Another related compound that serves as a precursor for various alkaloids.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
Uniqueness
4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine is unique due to the presence of both a morpholine ring and a methoxy-substituted tetrahydroisoquinoline moiety. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine |
InChI |
InChI=1S/C15H22N2O2/c1-18-13-2-3-14-12(10-13)4-5-16-15(14)11-17-6-8-19-9-7-17/h2-3,10,15-16H,4-9,11H2,1H3 |
InChI Key |
NSFDJPIREYXYGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)CN3CCOCC3 |
Origin of Product |
United States |
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